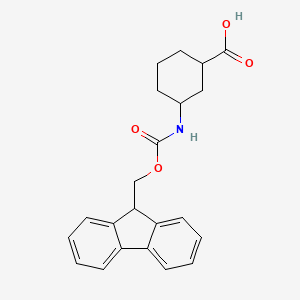
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid
描述
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes depending on the specific context of the peptide being synthesized.
Mode of Action
The mode of action of 3-Fmoc-Amino-cyclohexanecarboxylic acid is primarily through its incorporation into peptides during synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the free amino group .
Biochemical Pathways
The specific biochemical pathways affected by 3-Fmoc-Amino-cyclohexanecarboxylic acid would depend on the peptide into which it is incorporated. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be determined by the specific peptide into which it is incorporated. The resulting peptide could have a wide range of effects, depending on its structure and the biological context in which it is used .
Action Environment
The action, efficacy, and stability of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the Fmoc group and the efficiency of its removal during peptide synthesis . Additionally, the presence of other chemicals or biological molecules could potentially interact with the compound and affect its action .
生物活性
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as Fmoc-Amino-Cyclohexanecarboxylic Acid, is a compound widely utilized in peptide synthesis due to its protective group properties. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.4 g/mol
- CAS Number : 312965-07-4
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves primarily as a protective group for the amino function during peptide synthesis. Upon deprotection, it allows for the formation of peptide bonds without interference from the amino group. The mechanism involves:
- Protection : The Fmoc group protects the amino acid during synthesis.
- Deprotection : The removal of the Fmoc group is typically achieved using a base such as piperidine, enabling subsequent reactions.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Peptide Synthesis
Fmoc-Amino-Cyclohexanecarboxylic Acid is integral in synthesizing peptides, particularly those requiring specific stereochemistry or structural features. It allows for the incorporation of cyclohexane into peptide chains, which can influence folding and functionality.
2. Cellular Interactions
Research indicates that compounds containing Fmoc groups can interact with various cellular pathways:
- Cell Penetration : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake.
- Receptor Binding : Studies suggest that modified peptides can exhibit enhanced binding affinity to specific receptors due to conformational changes induced by cyclohexane incorporation.
Case Study 1: Peptide Therapeutics
In a study focusing on the synthesis of cyclic peptides, researchers utilized Fmoc-Amino-Cyclohexanecarboxylic Acid to create a novel cyclic structure that demonstrated improved stability and bioactivity compared to linear counterparts. The cyclic peptides exhibited enhanced binding to target proteins involved in cancer progression.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of peptides synthesized with this compound. Results indicated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Comparative Analysis
The following table summarizes the biological activities of Fmoc-Amino-Cyclohexanecarboxylic Acid compared to similar compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Peptide synthesis; receptor binding | Drug development; research tools |
| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid | Building block for complex molecules | Advanced materials; pharmaceuticals |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Similar protective properties | Peptide synthesis |
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













